N-(3,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
“N-(3,4-DIMETHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-DIMETHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfonamide group and the final coupling with the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-DIMETHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for biochemical assays and studies.
Medicine
Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. “N-(3,4-DIMETHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” could be explored for similar therapeutic applications.
Industry
Industrially, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of “N-(3,4-DIMETHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” would depend on its specific interactions with molecular targets. Typically, triazole derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal medication.
Rufinamide: An anticonvulsant drug.
Uniqueness
What sets “N-(3,4-DIMETHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H27N5O3S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N5O3S2/c1-15-6-10-19(11-7-15)27(32(5,29)30)13-20-24-25-22(26(20)4)31-14-21(28)23-18-9-8-16(2)17(3)12-18/h6-12H,13-14H2,1-5H3,(H,23,28) |
InChI Key |
VWIGJBLRTQZHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)C)S(=O)(=O)C |
Origin of Product |
United States |
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